molecular formula C10H15N4O12P3 B1436561 2',3'-Dideoxyribosylinosine 5'-triphosphate CAS No. 122406-02-4

2',3'-Dideoxyribosylinosine 5'-triphosphate

Cat. No.: B1436561
CAS No.: 122406-02-4
M. Wt: 476.17 g/mol
InChI Key: ZXZIQGYRHQJWSY-NKWVEPMBSA-N
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Description

2’,3’-Dideoxyribosylinosine 5’-triphosphate is a synthetic nucleotide analog. It is structurally similar to naturally occurring nucleotides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar. This modification makes it a valuable tool in biochemical and pharmaceutical research, particularly in the study of viral replication and DNA synthesis.

Scientific Research Applications

2’,3’-Dideoxyribosylinosine 5’-triphosphate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in studies of DNA and RNA synthesis, particularly in the context of viral replication.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

2’,3’-Dideoxyribosylinosine 5’-triphosphate acts as a potent inhibitor of HIV replication at low concentrations . It binds to reverse transcriptase, competing with the natural substrate deoxycytidine 5’-triphosphate (dCTP), and incorporates into viral DNA . This results in the termination of viral DNA growth due to the inability of polymerases to extend from a dideoxy nucleotide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyribosylinosine 5’-triphosphate typically involves the protection of the ribose hydroxyl groups, followed by selective deprotection and phosphorylation. The process begins with the protection of the 5’-hydroxyl group using a suitable protecting group such as dimethoxytrityl (DMT). The 2’ and 3’ hydroxyl groups are then removed through a series of chemical reactions, often involving the use of reagents like mesyl chloride or tosyl chloride. Finally, the 5’-hydroxyl group is deprotected, and the compound is phosphorylated using phosphoramidite chemistry to yield the triphosphate form .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyribosylinosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other advanced analytical methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyribosylinosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyribosyladenine 5’-triphosphate
  • 3’-Azido-2’,3’-dideoxyribosylthymine 5’-triphosphate
  • 2’,3’-Dideoxyribosylcytosine 5’-triphosphate

Uniqueness

2’,3’-Dideoxyribosylinosine 5’-triphosphate is unique due to its specific structure and the absence of the 2’ and 3’ hydroxyl groups. This structural modification confers distinct biochemical properties, such as the ability to terminate DNA and RNA chain elongation, making it particularly useful in antiviral research .

Properties

IUPAC Name

[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIQGYRHQJWSY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93858-64-1 (3Li)
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30153593
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122406-02-4
Record name 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122406-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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